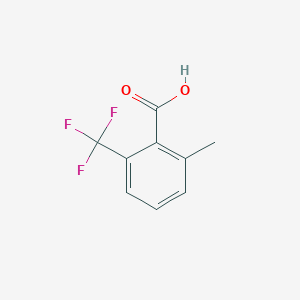

2-Methyl-6-(trifluoromethyl)benzoic acid

Description

Significance of Fluorine Chemistry in Medicinal and Agrochemical Sciences

The intentional introduction of fluorine into biologically active molecules is a cornerstone of modern medicinal and agrochemical design. chimia.chchimia.ch The trifluoromethyl group, in particular, is a highly sought-after functional group due to its distinct electronic and steric properties. nbinno.com Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, which in turn affects molecular interactions with biological targets. nbinno.comwikipedia.org

One of the primary benefits of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making the -CF3 group resistant to metabolic oxidation by enzymes in the body. chimia.ch This can increase the half-life of a drug, potentially leading to improved therapeutic efficacy. mdpi.com Furthermore, the lipophilicity, or fat-solubility, of a molecule is often increased by the addition of a -CF3 group. nbinno.commdpi.com This property can improve a compound's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier, which is crucial for the effectiveness of many therapeutic agents. mdpi.com

In the agrochemical sector, these same principles apply. Fluorinated compounds, including those with trifluoromethyl groups, account for a significant portion of commercially available crop protection agents. chimia.ch Their enhanced stability and specific modes of action contribute to the development of more effective and selective herbicides, fungicides, and insecticides. researchgate.netchemimpex.com Notable commercial products containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the insecticide fipronil, highlighting the broad utility of fluorine chemistry. chimia.chwikipedia.org

Overview of Benzoic Acid Derivatives in Organic Synthesis and Applied Chemistry

Benzoic acid and its derivatives are fundamental precursors and intermediates in the industrial synthesis of a vast array of organic substances. wikipedia.orgresearchgate.net The benzoic acid framework, consisting of a benzene (B151609) ring attached to a carboxylic acid group, is a versatile scaffold that can be readily modified through various chemical reactions. wikipedia.orgpreprints.org The carboxylic acid functional group can be converted into esters, amides, acid chlorides, and other derivatives, making it a key starting point for constructing more complex molecules. wikipedia.org

In applied chemistry, these derivatives are indispensable. They are used as building blocks for pharmaceuticals, including anti-inflammatory agents and antihistamines. ontosight.ai They also serve as intermediates in the synthesis of dyes, pigments, and polymers. researchgate.netontosight.ai For instance, salts of benzoic acid, such as sodium benzoate, are widely used as food preservatives due to their antimicrobial properties. wikipedia.orgontosight.ai The widespread application of these compounds stems from their accessibility, stability, and the predictable reactivity of the carboxylic acid group. researchgate.net

Rationale for Focused Research on 2-Methyl-6-(trifluoromethyl)benzoic acid

The specific focus on this compound arises from the unique structural arrangement of its substituents and its potential as a specialized building block in synthetic chemistry. The molecule features a benzoic acid core with both a methyl (-CH3) group and a trifluoromethyl (-CF3) group positioned at the ortho-positions (positions 2 and 6) relative to the carboxylic acid.

This ortho-substitution pattern creates significant steric hindrance around the carboxylic acid group, which can influence its reactivity and the conformational properties of the molecule. The electronic properties of the two groups are contrasting: the methyl group is weakly electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. This electronic interplay can fine-tune the acidity of the carboxylic acid and influence its interactions in both chemical reactions and biological systems.

While extensive literature on this compound itself is not widespread, its value is evident from its role as a synthetic intermediate. Research on closely related compounds provides a strong rationale for its investigation. For example, the analogous compound 2-Fluoro-6-methylbenzoic acid is a key building block for Avacopan, a treatment for certain types of vasculitis, and is also used in the synthesis of epidermal growth factor receptor (EGFR) inhibitors. ossila.com Similarly, 2-Fluoro-6-(trifluoromethyl)benzoic acid is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

By extension, this compound is investigated for its potential to serve as a precursor in the synthesis of novel, structurally complex molecules with desirable biological activities. Research has shown its utility in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds known for a wide range of pharmacological activities. chemicalbook.comsigmaaldrich.com Therefore, the rationale for focused research on this compound is primarily driven by its potential as a specialized building block for creating new chemical entities in medicinal and agrochemical discovery.

Physicochemical Properties of 2-(Trifluoromethyl)benzoic acid

The related compound, 2-(Trifluoromethyl)benzoic acid, which lacks the 6-methyl group, is well-characterized. Its properties provide a baseline for understanding the broader class of trifluoromethylated benzoic acids.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 433-97-6 | |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | |

| Melting Point | 107-110 °C | |

| Boiling Point | 247 °C (at 753 mmHg) | |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-3-2-4-6(9(10,11)12)7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHCUXXQZGRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 Trifluoromethyl Benzoic Acid

Regiospecific and Stereoselective Synthesis Approaches

The primary challenge in synthesizing 2-methyl-6-(trifluoromethyl)benzoic acid lies in the controlled, regiospecific introduction of three different substituents onto the benzene (B151609) ring. The steric hindrance imposed by the two ortho-substituents requires carefully designed synthetic routes to achieve high yields and purity.

Catalytic Strategies for Introduction of Trifluoromethyl and Methyl Moieties

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. For the introduction of trifluoromethyl (CF3) and methyl (CH3) groups, palladium- and copper-based catalysts are paramount, offering pathways to forge carbon-carbon and carbon-CF3 bonds that are otherwise difficult to form.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the selective formation of C-C bonds. While specific literature detailing the direct palladium-catalyzed methylation of a trifluoromethylated benzoic acid precursor for this exact molecule is scarce, the principles of directed C-H activation offer a plausible route. For instance, a weakly coordinating group like a carboxylic acid can direct a palladium catalyst to activate an adjacent C-H bond for methylation. researchgate.net

A hypothetical palladium-catalyzed approach to this compound could involve a pre-functionalized benzene ring, for example, a di-halogenated toluene (B28343) or a trifluoromethylated benzoic acid derivative. The catalyst system, typically comprising a palladium precursor (e.g., Pd(OAc)2) and a specific ligand, would then mediate the coupling with a methylating or trifluoromethylating agent. nih.govacs.org The choice of ligand is crucial for the success of such transformations, influencing both the reactivity and selectivity of the catalytic cycle. nih.gov

Table 1: Key Components in Hypothetical Palladium-Catalyzed Synthesis

| Component | Role | Common Examples |

| Palladium Precursor | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, tunes reactivity | Phosphines (e.g., RuPhos, SPhos) |

| Methylating Agent | Source of the methyl group | Methyl boronic acids, Me-Zn reagents |

| Base | Activates reagents, neutralizes acid | K₂CO₃, Cs₂CO₃, t-BuOK |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

This strategy allows for the precise installation of the methyl group, often under mild conditions, which is essential for preserving the other functional groups on the molecule. nih.gov

Copper-mediated reactions have become indispensable for introducing trifluoromethyl groups into aromatic rings. beilstein-journals.orgnih.gov These reactions can proceed through various mechanisms, often involving a Cu-CF3 intermediate. The synthesis of this compound could employ a copper catalyst to introduce the CF3 group onto a 2-methylbenzoic acid derivative.

Common trifluoromethylating agents used in these reactions include electrophilic reagents (like Togni or Umemoto reagents) or nucleophilic sources (such as TMSCF3, Ruppert-Prakash reagent). beilstein-journals.orgnih.gov The choice of reagent and copper source (e.g., CuI, Cu(OAc)2) is critical and is often optimized for the specific substrate. nih.gov

Table 2: Common Reagents for Copper-Mediated Trifluoromethylation

| Reagent Type | Examples | Role |

| Copper Catalyst | CuI, CuTC, Cu(OAc)₂ | Facilitates the transfer of the CF₃ group |

| Trifluoromethyl Source | TMSCF₃, CF₃SO₂Na | Provides the trifluoromethyl moiety |

| Ligand | Phenanthroline, bipyridine | Enhances catalyst solubility and activity |

| Solvent | DMF, NMP, DMSO | Polar aprotic solvents are typical |

A plausible synthetic route would involve the reaction of a pre-existing 2-methyl-6-halobenzoic acid or a related precursor with a trifluoromethylating agent in the presence of a copper catalyst. The regiospecificity is dictated by the position of the leaving group (e.g., iodine or bromine) on the starting material.

Multi-Step Synthetic Sequences and Optimization

Often, the synthesis of highly substituted molecules like this compound is not achievable in a single step and requires a carefully planned multi-step sequence. The optimization of such sequences is crucial for developing economically viable and scalable processes. mit.edunih.gov

Functional group interconversions (FGIs) are fundamental to multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps or to install the final desired functionality. ub.eduimperial.ac.uk

A potential multi-step synthesis of this compound could start from a more readily available starting material, such as 2,6-dimethylaniline (B139824). The synthesis could proceed as follows:

Sandmeyer Reaction : Conversion of the amino group of 2,6-dimethylaniline to a halide (e.g., iodide or bromide).

Trifluoromethylation : Introduction of the CF3 group via a copper-mediated reaction at the halogenated position. This would yield 1,3-dimethyl-2-(trifluoromethyl)benzene.

Oxidation : Selective oxidation of one of the methyl groups to a carboxylic acid. This step is challenging due to the presence of two methyl groups, and achieving regioselectivity might require advanced oxidation methods or a protecting group strategy.

Alternatively, a route could begin with a precursor where the carboxylic acid or a masked version of it is already present. For instance, starting with 2,6-dimethylbenzoic acid, one could envision a sequence involving selective functionalization of one methyl group (e.g., via radical bromination) followed by conversion to the trifluoromethyl group, although this is a non-trivial transformation. google.com

To improve efficiency and reduce waste, chemists strive to combine multiple reaction steps into a single operation, known as a one-pot or cascade (or tandem) reaction. rsc.orgnih.gov Such processes avoid the isolation and purification of intermediates, saving time, solvents, and resources. nih.gov

While a specific one-pot synthesis for this compound is not prominently described, a hypothetical cascade process could be designed. For example, a palladium-catalyzed process could combine a decarboxylation event with a C-H activation/functionalization step in a single pot. nih.gov A suitably substituted precursor could potentially undergo a cascade reaction where the introduction of one of the key functional groups triggers a subsequent cyclization or rearrangement to form a precursor to the final product. The development of such elegant and efficient strategies remains an active area of research in modern organic synthesis. rsc.orgnih.gov

Novel Precursor Derivatization and Reaction Pathway Analysis

Modern synthetic approaches increasingly rely on the strategic functionalization of readily available precursors. This involves either transforming existing scaffolds through selective reactions or employing powerful reagents to build the desired molecular architecture from alternative starting materials.

One effective strategy is the modification of benzoic acid derivatives that already contain one of the target substituents. This approach leverages the directing effects of existing functional groups to guide the introduction of the second substituent.

A primary route to this compound involves the direct methylation of 2-(trifluoromethyl)benzoic acid. This transformation is achieved through a powerful technique known as Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org In this process, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), directs a strong base to selectively remove a proton from an adjacent (ortho) position. organic-chemistry.org

The carboxylic acid group, after being deprotonated to a carboxylate, can serve as an effective DMG. organic-chemistry.orgrsc.org The process typically involves treating the unprotected benzoic acid with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. rsc.orgresearchgate.net This generates a dianion species, where the ring is lithiated at the position ortho to the carboxylate. rsc.orgresearchgate.net Subsequent reaction of this organolithium intermediate with an electrophile, such as methyl iodide, introduces the methyl group at the desired position. rsc.orgresearchgate.net

However, the presence of the trifluoromethyl group at the 2-position introduces a competing electronic effect. Studies on the intramolecular competition between different directing groups have shown that the trifluoromethyl group can influence the regioselectivity of the lithiation, which must be carefully controlled to achieve the desired 6-methylation. rsc.org

| Component | Function | Typical Example(s) | Reference |

|---|---|---|---|

| Substrate | Aromatic acid with a directing group | 2-(Trifluoromethyl)benzoic acid | rsc.org |

| Base | Deprotonates the ring at the ortho position | sec-Butyllithium (s-BuLi), n-Butyllithium (n-BuLi) | organic-chemistry.orgrsc.org |

| Ligand | Chelates the lithium ion, enhancing basicity and selectivity | TMEDA | rsc.orgresearchgate.net |

| Electrophile | Reacts with the lithiated intermediate to add the new substituent | Methyl iodide (CH₃I) | rsc.orgresearchgate.net |

An alternative pathway involves synthesizing a precursor that already contains the methyl and carboxyl groups, but with a trichloromethyl (-CCl₃) group in place of the trifluoromethyl group. The final step is then the conversion of the -CCl₃ group to a -CF₃ group. This halogen exchange (halex) reaction is a common method for synthesizing trifluoromethylated aromatics. researchgate.net

This transformation is typically achieved by treating the trichloromethyl-substituted benzoic acid with a fluorinating agent. Anhydrous hydrogen fluoride (B91410) (HF) is a powerful and commonly used reagent for this purpose. google.com The reaction often requires a catalyst, such as a Lewis acid, to facilitate the exchange of chlorine for fluorine atoms. Antimony chlorides (e.g., SbCl₅) or fluorides (e.g., SbF₃, Swarts reagent) are effective catalysts for this type of fluorination. researchgate.net The process involves the stepwise substitution of the three chlorine atoms, ultimately yielding the thermodynamically stable trifluoromethyl group. researchgate.net One patented method describes the fluorination of 2-trichloromethyl benzal chloride with anhydrous HF, followed by hydrolysis and oxidation to yield 2-(trifluoromethyl)benzoic acid, illustrating the industrial viability of this approach. google.com

Research into the synthesis of this compound also explores different starting materials and more recently developed reagents that can offer improved yields, milder reaction conditions, or different synthetic routes.

Organometallic reagents, particularly organolithiums like n-butyllithium (n-BuLi), are fundamental tools in the synthesis of substituted aromatics. organic-chemistry.org As discussed in the context of DoM (Section 2.2.1.1), n-BuLi and its secondary isomer, s-BuLi, are exceptionally strong bases capable of deprotonating an aromatic C-H bond when directed by a suitable functional group. organic-chemistry.orgrsc.org

Beyond DoM, butyllithium (B86547) can be used in lithium-halogen exchange reactions to generate the key aryllithium intermediate from an aryl halide precursor. For instance, a precursor like 2-bromo-6-methylbenzoic acid could potentially be treated with butyllithium to replace the bromine with lithium, followed by a reaction with a trifluoromethylating agent. google.com The high reactivity of organolithium reagents necessitates careful control of reaction conditions, such as using low temperatures (-78 °C or lower) and inert atmospheres, to prevent side reactions. organic-chemistry.orgrsc.org

The direct incorporation of a trifluoromethyl group is a highly active area of research, with numerous modern reagents and catalytic systems being developed. While the halex reaction on a trichloromethyl group is a robust method, alternative strategies can be employed on different precursors.

Copper-catalyzed trifluoromethylation has emerged as a powerful and cost-effective method. beilstein-journals.orgnih.gov These reactions can utilize a variety of trifluoromethyl sources, including nucleophilic (e.g., TMSCF₃, the Ruppert-Prakash reagent), electrophilic (e.g., Togni's reagents, Umemoto's reagents), or radical precursors. beilstein-journals.orgnih.govorgsyn.org For example, an aryl halide or boronic acid precursor could be coupled with a trifluoromethyl source in the presence of a copper catalyst to form the C-CF₃ bond. beilstein-journals.orgacs.orgprinceton.edu Such methods offer an alternative to starting with a trichloromethyl group and may provide greater functional group tolerance.

| Method | Catalyst/Mediator | CF₃ Source Type | Typical Precursor | Reference |

|---|---|---|---|---|

| Halogen Exchange (Halex) | HF / Lewis Acid (e.g., SbCl₅) | Fluoride source | Aryl-CCl₃ | researchgate.netgoogle.com |

| Copper-Catalyzed Cross-Coupling | Copper Salt (e.g., CuI, CuCl) | Nucleophilic, Electrophilic, or Radical | Aryl Halide, Aryl Boronic Acid | beilstein-journals.orgnih.gov |

| Electrophilic Trifluoromethylation | None (Direct reaction) | Electrophilic (e.g., Togni's reagent) | Organometallic (e.g., Grignard, Organolithium) | orgsyn.org |

Investigation of Alternative Starting Materials and Reagents

Green Chemistry Principles in Synthesis of this compound

The synthesis of fluorinated molecules like this compound, a valuable building block in pharmaceuticals and agrochemicals, is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic pathways that are not only efficient but also environmentally benign, reducing waste, minimizing energy consumption, and avoiding hazardous substances. The application of green chemistry principles is paramount in transforming traditional, often inefficient, synthetic routes into sustainable processes.

Solvent-Free and Reduced Solvent Reaction Systems

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Traditional syntheses of related benzoic acid derivatives often employ hazardous solvents like chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO). rsc.orggoogle.com Modern approaches seek to replace these with safer alternatives or eliminate them entirely.

One strategy is the use of "neat" or solvent-free reaction conditions, where the reactants themselves act as the solvent. Research on the synthesis of other organofluorine compounds has demonstrated the feasibility and superiority of neat reactions, which can proceed faster and with higher yields compared to their solvent-based counterparts. mdpi.com While specific solvent-free methods for this compound are not yet widely published, this remains a key area for process optimization.

Another approach is solvent reduction. For example, in the synthesis of the closely related 2-(trifluoromethyl)benzoic acid, a patented method avoids the addition of other organic solvents during the fluoridation step by utilizing an excess of a reagent, anhydrous hydrogen fluoride, to aid in dissolution. google.com Furthermore, the use of innovative solvent systems like deep eutectic solvents (DES) represents a significant advancement. DES are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be derived from renewable resources. Their successful application as a co-solvent in the biocatalytic synthesis of other trifluoromethylated compounds highlights their potential as a greener alternative to conventional solvents. mdpi.com

| Solvent Strategy | Description | Example Application (Analogous Syntheses) | Green Advantage |

| Solvent-Free (Neat) | Reactions are conducted without any solvent; reactants are mixed directly. | Synthesis of gem-difluorinated compounds at room temperature. mdpi.com | Eliminates solvent waste, reduces energy for removal, can increase reaction rates. |

| Reduced Solvent | Minimizing the amount of solvent used or using a reagent as the solvent. | Using excess anhydrous hydrogen fluoride as both reagent and solvent in a fluoridation step. google.com | Reduces overall solvent volume and subsequent waste. |

| Greener Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Use of deep eutectic solvents (DES) in the biotransformation of trifluoromethyl ketones. mdpi.com | Lower toxicity, often biodegradable, can be recycled, potential for improved reaction performance. |

Catalyst Development for Enhanced Sustainability

The second principle of green chemistry, atom economy, is heavily influenced by the choice between stoichiometric reagents and catalysts. Traditional methods for activating carboxylic acids often rely on stoichiometric reagents like thionyl chloride, which generate significant inorganic waste. iucr.org The development of catalytic systems is crucial for improving the sustainability of synthesizing this compound.

Modern synthetic chemistry is moving towards the use of highly efficient and selective catalysts that can operate under mild conditions. For related transformations involving the construction of complex fluorinated molecules, advanced catalytic systems employing metals like iridium, rhodium, or copper have been developed for C-H activation and annulation reactions. rsc.org These methods create new bonds with high precision, often reducing the number of steps required and the associated waste. A patented method for producing 2-(trifluoromethyl)benzoic acid notes the use of a low-toxicity catalyst, underscoring the industry's move towards safer materials. google.com

| Catalyst Type | Description | Potential Application in Synthesis | Sustainability Enhancement |

| Homogeneous Metal Catalysts | Soluble catalysts (e.g., Iridium, Rhodium complexes) that enable novel transformations. | C-H activation to directly functionalize the aromatic ring, reducing pre-functionalization steps. rsc.org | High efficiency and selectivity, milder reaction conditions, enables more direct synthetic routes. |

| Low-Toxicity Catalysts | Replacing hazardous catalysts with safer, more environmentally benign alternatives. | Fluoridation using a non-specified "low-toxicity and safe" catalyst. google.com | Reduced risk to human health and the environment, simpler waste disposal. |

| Biocatalysts (Enzymes) | Using natural catalysts to perform highly specific chemical transformations. | Enantioselective reduction of ketone precursors or hydrolysis of ester precursors. mdpi.com | Operates in water under mild temperature/pH, biodegradable, highly selective, reduces byproducts. |

Atom Economy and Waste Minimization in Process Design

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. scranton.edu Reactions with low atom economy, such as substitutions and eliminations that generate stoichiometric byproducts, are inherently wasteful.

In contrast, greener process design focuses on reactions with high atom economy, such as additions and cycloadditions, where most or all reactant atoms are incorporated into the product. nih.gov For the synthesis of this compound, this would involve designing routes that minimize the use of protecting groups and stoichiometric reagents in favor of catalytic, atom-economical steps like direct C-H functionalization.

| Synthetic Route Comparison | Traditional Approach (Illustrative) | Greener Chemistry Approach |

| Key Reactions | Multi-step sequence involving stoichiometric organometallics and alkylating agents. google.com | Catalytic C-H activation, direct carboxylation, or other atom-economical transformations. |

| Atom Economy | Low, due to stoichiometric byproducts (e.g., lithium salts, silyl (B83357) waste). | High, maximizing the incorporation of reactant atoms into the final product. |

| Waste Generation | High volume of solvent and reagent waste. | Minimized through solvent recycling google.com and reagent reuse. google.com |

| Overall Efficiency | Lower overall yield due to multiple steps and purification losses. | Higher efficiency due to fewer steps and cleaner, more selective reactions. |

Reaction Mechanisms and Kinetics of 2 Methyl 6 Trifluoromethyl Benzoic Acid

Mechanistic Studies of Carboxylic Acid Reactivity

The reactivity of the carboxyl group in 2-Methyl-6-(trifluoromethyl)benzoic acid is profoundly influenced by the adjacent bulky substituents. This "ortho effect" sterically hinders the approach of nucleophiles to the carboxyl carbon, making many standard reactions challenging. wikipedia.org

The formation of esters from this compound via traditional acid-catalyzed esterification (Fischer esterification) is significantly impeded. rsc.org The two ortho substituents, the methyl and trifluoromethyl groups, physically block the tetrahedral intermediate required for the reaction to proceed with an alcohol. researchgate.net This steric hindrance drastically reduces the reaction rate compared to less substituted benzoic acids. For instance, studies on similarly hindered compounds, such as 2,4,6-tris(trifluoromethyl)benzoic acid, show a failure to undergo normal esterification with ethanol (B145695). researchgate.net Likewise, benzoic acids with ortho-trifluoromethyl groups have been shown to produce low yields in esterification reactions due to this pronounced steric effect. mdpi.com

To overcome this hindrance, alternative pathways that avoid the formation of a bulky tetrahedral intermediate are necessary. One such method involves the formation of a linear acylium ion, which is less sterically demanding and more susceptible to nucleophilic attack by an alcohol. researchgate.net

| Compound | Ortho Substituents | Relative Rate of Esterification | Primary Influencing Factor |

|---|---|---|---|

| Benzoic Acid | None | High | Minimal steric hindrance |

| 2-Methylbenzoic Acid | -CH₃ | Moderate | Moderate steric hindrance from methyl group |

| This compound | -CH₃, -CF₃ | Very Low | Severe steric hindrance from two ortho groups |

This table provides a qualitative comparison of expected esterification rates based on the principles of steric hindrance.

Similar to esterification, the direct amidation of this compound with an amine is kinetically unfavorable due to steric hindrance. The formation of an amide bond typically requires the activation of the carboxylic acid. sciepub.com In peptide synthesis, this is achieved using coupling reagents. bachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amino group of an amino acid or peptide. uci.edu

Common coupling reagents and their mechanisms include:

Carbodiimides (e.g., DCC, EDC): These reagents form an O-acylisourea intermediate, which is highly reactive.

Onium Salts (e.g., HBTU, HATU): These form activated esters (e.g., HOBt or HOAt esters) that are less prone to side reactions and are efficient in coupling sterically hindered amino acids. bachem.com

For a hindered acid like this compound, onium salt-based reagents would likely be necessary to achieve efficient amide bond formation. While not a standard component in peptide synthesis due to its structure, its amidation would serve as a model for understanding the coupling of sterically demanding building blocks. nih.gov

Other derivatizations of the carboxyl group are also affected by the steric environment. The conversion to an acid chloride, a common and highly reactive intermediate, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is expected to be slow. Research on analogous, highly substituted compounds shows that such transformations often require stringent conditions and extended reaction times. researchgate.net

Alternative derivatization methods that can be effective for sterically hindered acids include:

Reaction with Diazomethane (B1218177): This can form a methyl ester, but the reagent is hazardous. rsc.org

Alkylation with Reagents like Pentafluorobenzyl Bromide (PFB-Br): This method is used to create esters for gas chromatography analysis and can be effective for hindered acids. gcms.cznih.gov

Formation of N-Trifluoromethyl Amides: Recent methods allow for the synthesis of N-CF₃ amides from carboxylic acid halides or esters, a potential derivatization pathway if the initial acid chloride can be formed. nih.gov

Aromatic Substitution Reactions of the Benzene (B151609) Ring

The regioselectivity of substitution on the aromatic ring is controlled by the directing effects of the three existing substituents.

The directing effects of the substituents on this compound are as follows:

-COOH (Carboxyl group at C1): A deactivating group that directs incoming electrophiles to the meta position (C3 and C5).

-CH₃ (Methyl group at C2): An activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. libretexts.org

-CF₃ (Trifluoromethyl group at C6): A strongly deactivating group that directs incoming electrophiles to the meta position (C3 and C5). vaia.comyoutube.com

Remarkably, all three substituents direct the incoming electrophile to the same positions: C3 and C5. The methyl group activates these positions through an inductive effect, making them more nucleophilic. Conversely, the carboxyl and trifluoromethyl groups deactivate the entire ring through their electron-withdrawing effects. The net result is that while the ring as a whole is deactivated towards electrophilic attack, any substitution that does occur will happen with high regioselectivity at the C3 and C5 positions. youtube.com

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -COOH (C1) | Deactivating, Meta-Director | Meta | C3, C5 |

| -CH₃ (C2) | Activating, Ortho/Para-Director | Ortho, Para | C3, C5 |

| -CF₃ (C6) | Deactivating, Meta-Director | Meta | C3, C5 |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

In this compound, the trifluoromethyl group is a powerful electron-withdrawing group. chemsociety.org.ng While the parent molecule lacks a conventional leaving group like a halogen, the CF₃ group itself can participate in or activate SNAr reactions under specific conditions.

There are two main scenarios for SNAr reactivity:

Activation of a Leaving Group: If a good leaving group (e.g., F, Cl) were present on the ring, particularly at the C3, C4, or C5 positions, the ring would be activated for SNAr. The CF₃ and COOH groups would help stabilize the anionic intermediate.

Reaction of the CF₃ Group: Strong nucleophiles can, in some cases, attack the carbon of the CF₃ group or the aromatic carbon it is attached to, leading to replacement of one or more fluorine atoms or even the entire CF₃ group. acs.orgacs.org Studies on polyfluoroarenes like octafluorotoluene (B1221213) show that nucleophilic attack occurs preferentially at the para-position to the trifluoromethyl group due to a combination of electronic activation and steric factors. nih.gov This suggests that if forced, nucleophilic attack on the ring of this compound would be influenced by the strong deactivating nature of the CF₃ group.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a defining feature of this compound, profoundly influencing its chemical properties and reactivity. Its characteristics stem from the high electronegativity of fluorine atoms, leading to strong, stable carbon-fluorine bonds and significant electron-withdrawing effects.

Direct nucleophilic attack on the carbon atom of the trifluoromethyl group is generally challenging due to the high strength of the C-F bonds and the steric shielding provided by the three fluorine atoms. The reactive intermediates that would be generated are often unstable under typical reaction conditions. semanticscholar.org However, the primary influence of the CF3 group on the molecule's reactivity is its powerful electron-withdrawing nature, which significantly affects the adjacent aromatic system. innospk.comontosight.ai

The CF3 group deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density, making it less susceptible to attack by electrophiles. Conversely, this electron-withdrawing effect activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present on the ring. The strong inductive effect (-I) of the CF3 group lowers the electron density of the aromatic π-system, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. stackexchange.com

This electron-withdrawing property also increases the acidity of the carboxylic acid group when compared to unsubstituted benzoic acid. innospk.comontosight.ai The CF3 group helps to stabilize the resulting carboxylate anion by delocalizing the negative charge.

Table 1: Influence of Trifluoromethyl Group on Benzoic Acid Acidity

| Compound | pKa | Influence of Substituent |

|---|---|---|

| Benzoic Acid | 4.20 | Reference |

| 3-(Trifluoromethyl)benzoic acid | 3.79 | Increased acidity due to -I effect of CF3 |

| 4-(Trifluoromethyl)benzoic acid | 3.66 | Increased acidity due to -I effect of CF3 |

Note: Data generalized from findings on trifluoromethylbenzoic acid isomers. The ortho position in the target molecule implies a significant, albeit complex, influence on acidity due to proximity to the carboxyl group.

The trifluoromethyl group is known for its high thermal and chemical stability, which is a key reason for its inclusion in many pharmaceutical and agrochemical compounds. organic-chemistry.orgmdpi.com This stability is primarily due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry.

Despite its general stability, the CF3 group can undergo degradation under specific, high-energy conditions. For instance, studies on trifluoromethyl benzoic acid isomers have shown that photoassisted degradation can occur in aqueous media under UVC irradiation with a catalyst like gallium oxide. researchgate.net The degradation process can lead to defluorination, with the efficiency of this process being influenced by the position of the CF3 group on the ring and the atmospheric conditions. researchgate.net Research on 4-(trifluoromethyl)benzoic acid indicated a defluorination efficiency of approximately 90% under a nitrogen atmosphere, suggesting that reductive pathways may be involved in the breakdown of the C-F bonds. researchgate.net The proposed degradation mechanism involves the generation of radical species that attack the molecule. researchgate.net

Reactivity of the Methyl Group

The methyl group at the 2-position of the benzoic acid ring is a site of significant chemical reactivity, primarily involving the benzylic carbon atom. The proximity of the aromatic ring allows for the stabilization of reactive intermediates formed at this position.

The C-H bonds of the methyl group are susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.com This stabilization facilitates reactions that proceed via a radical mechanism. The first step in many such reactions involves the abstraction of a hydrogen atom from the benzylic position. youtube.com

This inherent reactivity allows for a variety of benzylic functionalization reactions. While direct C-H functionalization can be challenging, methods have been developed for the selective introduction of functional groups at the benzylic position of alkylbenzenes. rsc.org A notable reaction is benzylic trifluoromethylation, where a CF3 group can be installed on a benzylic C-H bond using specific reagents. nih.govresearchgate.net These reactions often proceed under mild conditions and can be applied to complex molecules, demonstrating their utility in late-stage functionalization. nih.govresearchgate.net

Table 2: Examples of Benzylic Functionalization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Benzylic Bromide |

| Benzylic Trifluoromethylation | Grushin's reagent, etc. | Benzylic Trifluoromethyl Compound |

| Benzylic Deprotonation | Strong base, transition metal complexes | Benzylic Carbanion for subsequent reaction |

Note: This table represents general reactions applicable to benzylic positions and may require specific adaptation for this compound.

The methyl group of an alkylbenzene can be oxidized to a carboxylic acid group. savemyexams.com This transformation is a common synthetic route for producing aromatic carboxylic acids. The reaction typically requires strong oxidizing agents and often involves heating under reflux. savemyexams.com

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO4) in an alkaline solution, followed by acidification. savemyexams.com

Chromic acid (H2CrO4), often generated in situ from sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4). youtube.com

Nitric acid (HNO3).

The mechanism, though complex, is understood to proceed through the formation of a stable benzylic radical as an initial step. youtube.com Subsequent oxidative steps lead to the formation of the carboxylic acid. For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. youtube.com In the case of this compound, oxidation of the methyl group would lead to the formation of 2-(trifluoromethyl)phthalic acid. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the ring can make the oxidation more difficult compared to simple toluene (B28343), as they deactivate the ring and can influence the stability of intermediates. google.com

It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents that convert the methyl group into an intermediate that is resistant to further oxidation, such as the Etard reaction using chromyl chloride (CrO2Cl2). ncert.nic.in

Computational Chemistry and Modeling of 2 Methyl 6 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods allow for the precise calculation of molecular geometries, energy landscapes, and electronic properties, offering a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 2-Methyl-6-(trifluoromethyl)benzoic acid, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are commonly used to achieve reliable results for substituted benzoic acids. ucl.ac.uknih.gov

The geometry optimization process for this compound would involve systematically adjusting the positions of its atoms to find the arrangement with the lowest electronic energy. This process yields crucial information about bond lengths, bond angles, and dihedral angles. Due to the steric hindrance imposed by the methyl and trifluoromethyl groups at the 2 and 6 positions, significant torsion is expected between the carboxylic acid group and the benzene (B151609) ring. This out-of-plane rotation is a key feature of many 2,6-disubstituted benzoic acids and is well-captured by DFT calculations. mdpi.com

The energy landscape of the molecule can also be mapped out by performing a series of constrained optimizations, for instance, by systematically varying the dihedral angle of the carboxylic acid group relative to the aromatic ring. This allows for the identification of local energy minima and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for 2,6-Disubstituted Benzoic Acids from DFT Calculations

| Parameter | 2,6-dimethoxybenzoic acid (analogue) | Expected Trend for this compound |

| C-C (ring) bond lengths | ~1.39-1.41 Å | Similar to typical aromatic C-C bonds |

| C-COOH bond length | ~1.49 Å | Potentially elongated due to steric strain |

| COOH out-of-plane torsion | Significant | Expected to be significant due to steric hindrance |

Note: Data for the analogue is based on general findings for 2,6-disubstituted benzoic acids. Specific values for this compound would require dedicated calculations.

The presence of bulky substituents ortho to the carboxylic acid group in this compound introduces significant steric strain, leading to distinct conformational preferences. A key aspect of its conformational analysis is the determination of the rotational barrier around the single bond connecting the carboxylic acid group to the benzene ring.

Computational methods can be used to calculate the energy profile of this rotation. By systematically rotating the carboxylic acid group and calculating the energy at each step, a potential energy surface is generated. The highest point on this surface between two stable conformations represents the transition state for rotation, and its energy relative to the stable conformer defines the torsional barrier. For sterically hindered molecules like this compound, this barrier is expected to be substantial. mdpi.comnih.gov The analysis of the conformational landscape of the analogous 2,6-dimethoxybenzoic acid can provide insights into the expected behavior of this compound. ucl.ac.uk

Table 2: Illustrative Torsional Barrier Data for a Sterically Hindered Benzoic Acid Analogue

| Analogue Compound | Rotational Barrier (kcal/mol) | Method |

| 2,6-Dichlorobenzoic Acid | ~10-15 | DFT |

This table is illustrative and shows typical values for sterically hindered benzoic acids. The actual barrier for this compound would need to be calculated specifically.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, these methods can shed light on the mechanisms of reactions such as esterification or decarboxylation, providing a level of detail that is often inaccessible through experimental means alone.

A key goal in studying reaction mechanisms is the identification of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures. acs.org Algorithms have been developed to search for transition states by following the potential energy surface uphill from the reactant and downhill from the product. acs.org

Once the reactants, products, and transition state(s) are identified, the entire reaction pathway can be mapped. This involves calculating the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the reactants and products through the transition state. The IRC provides a detailed view of the geometric and electronic changes that occur throughout the reaction. For a reaction like the esterification of the sterically hindered this compound, computational studies on analogous compounds like 2,6-bis-fluorobenzoic acid suggest that the mechanism can be elucidated, and the high activation energy due to steric hindrance can be quantified. rsc.org

From the computed potential energy surface, it is possible to predict important kinetic and thermodynamic parameters of a reaction. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. By applying transition state theory, the rate constant (k) for the reaction can be estimated.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can also be calculated from the computed energies of the reactants and products. This information is crucial for determining the spontaneity and equilibrium position of a reaction. For instance, in the decarboxylation of a benzoic acid derivative, DFT calculations can predict whether the reaction is energetically favorable and what the energy barrier to the reaction is. researchgate.net

Table 3: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Reaction | Parameter | Predicted Value |

| Esterification | Activation Energy (Ea) | High (due to steric hindrance) |

| Esterification | Gibbs Free Energy (ΔG) | Negative (favorable) |

| Decarboxylation | Activation Energy (Ea) | Very High |

| Decarboxylation | Gibbs Free Energy (ΔG) | Positive (unfavorable under normal conditions) |

These values are qualitative predictions based on the known chemistry of sterically hindered benzoic acids.

Molecular Interactions and Binding Affinity Predictions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery and materials science. Computational methods such as molecular docking and molecular dynamics simulations are employed to predict these interactions and the strength of binding.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org For this compound, docking studies could be used to predict its binding mode within the active site of an enzyme. researchgate.netnih.gov Scoring functions are used to estimate the binding affinity, which is a measure of the strength of the interaction. The steric hindrance of the 2,6-substituents can significantly influence how the molecule fits into a binding pocket, a factor that can be explored through docking simulations. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions. In an MD simulation, the movements of the atoms in a system are simulated over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the receptor and provides a more realistic representation of the binding process. From MD simulations, it is possible to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores from molecular docking.

Table 4: Key Molecular Interactions Involving Substituted Benzoic Acids

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Interaction between the carboxylic acid group and a hydrogen bond donor/acceptor. | A primary mode of interaction for the carboxylic acid moiety. |

| Halogen Bonding | The trifluoromethyl group can potentially participate in halogen bonding. | May contribute to binding affinity and specificity. |

| Hydrophobic Interactions | Interactions involving the nonpolar methyl group and benzene ring. | Important for binding in hydrophobic pockets. |

| Steric Interactions | Repulsive forces due to the spatial arrangement of the 2,6-substituents. | A major determinant of binding orientation and feasibility. |

Ligand-Protein Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or modulators.

While specific ligand-protein docking simulations for this compound have not been detailed in published research, its potential biological activity could be readily investigated using this approach. The general workflow would involve:

Preparation of Structures: A high-resolution 3D structure of a target protein would be obtained from a repository like the Protein Data Bank. The 3D structure of this compound would be generated and its geometry optimized using quantum mechanical methods to find its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein. The program then samples a vast number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. Further analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein.

For related benzoic acid derivatives, docking studies have been performed to evaluate their potential as antiviral agents against targets like the SARS-CoV-2 main protease. Such studies predict binding affinity and analyze interactions with active site residues, suggesting that substituted benzoic acids can serve as scaffolds for inhibitor design.

Solvent Effects and Solvation Models

Chemical reactions and molecular properties are significantly influenced by the solvent environment. Computational models must account for these effects to provide accurate predictions. Solvation models are designed to incorporate the influence of the solvent on the solute molecule.

A common and effective approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) . In this model, the solvent is not represented by individual molecules but as a continuous medium with a characteristic dielectric constant. The solute molecule is placed within a cavity carved out of this dielectric continuum. The electric field of the solute polarizes the solvent continuum, which in turn creates a reaction field that acts back on the solute, leading to a more accurate description of the molecule's electronic structure and energy in solution.

Computational studies on the isomeric 2-(trifluoromethyl)benzoic acid have utilized PCM to investigate solvent effects on its spectroscopic and nonlinear optical properties. dntb.gov.ua These calculations show how properties change when moving from the gas phase to solvents like ethanol (B145695) or DMSO. For this compound, applying a PCM model would be essential for accurately predicting its conformational preferences, acidity (pKa), and spectroscopic properties in a solution phase, providing a more realistic comparison to experimental measurements.

Advanced Spectroscopic Property Prediction

Computational methods are indispensable for the interpretation and prediction of various types of spectra. Quantum chemical calculations can provide detailed insights into the relationship between molecular structure and spectroscopic signatures.

NMR Chemical Shift Prediction and Conformational Averaging

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using Density Functional Theory (DFT). liverpool.ac.uk

For a molecule like this compound, which possesses rotatable bonds (C-COOH, C-CH₃, C-CF₃), a simple calculation on a single conformation is insufficient. Steric hindrance between the ortho substituents (methyl and trifluoromethyl groups) and the carboxylic acid group will dictate the preferred dihedral angles, leading to one or more stable conformers. A thorough computational study would involve:

Conformational Search: Systematically rotating the key dihedral angles to map the potential energy surface and identify all low-energy conformers.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each stable conformer and confirming it is a true minimum by ensuring all calculated vibrational frequencies are real.

NMR Calculation: Performing GIAO-DFT calculations for each conformer to predict the magnetic shielding tensors. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Boltzmann Averaging: The final predicted chemical shifts are obtained by calculating a Boltzmann-weighted average of the shifts from all significant conformers.

Solvent effects, incorporated via models like PCM, are also crucial for achieving high accuracy in NMR predictions. liverpool.ac.uk

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methyl-6-(trifluoromethyl)benzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely show a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl protons would appear as a singlet, typically in the range of 2.3-2.6 ppm. The carboxylic acid proton would present as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, which is characteristic of acidic protons.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. Key signals would include those for the carboxylic acid carbonyl carbon (typically around 165-175 ppm), the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group. The trifluoromethyl group's carbon signal will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

¹⁹F NMR Spectroscopy : The fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10 | Broad Singlet | -COOH |

| ¹H | 7.2 - 7.8 | Multiplet | Aromatic protons |

| ¹H | 2.3 - 2.6 | Singlet | -CH₃ |

| ¹³C | 165 - 175 | Singlet | -COOH |

| ¹³C | 120 - 140 | Multiple Signals | Aromatic carbons |

| ¹³C | 120 - 130 (quartet) | Quartet | -CF₃ |

| ¹³C | 20 - 25 | Singlet | -CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS and LC-MS : Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for analyzing this compound. The choice between them often depends on the sample matrix and the required sensitivity. In either technique, the mass spectrometer will show a molecular ion peak corresponding to the mass of the compound (C₉H₇F₃O₂), which is approximately 204.04 g/mol . Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the carboxylic acid group (-COOH), and cleavage of the aromatic ring. For this specific compound, the loss of the trifluoromethyl group (-CF₃) could also be a significant fragmentation pathway.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

|---|---|---|

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion (M⁺) |

| 187 | [M - OH]⁺ | Loss of hydroxyl radical |

| 159 | [M - COOH]⁺ | Loss of carboxyl group |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

IR Spectroscopy : The IR spectrum of this compound will be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, which is broadened due to hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Raman Spectroscopy : Raman spectroscopy would complement the IR data, often showing strong signals for non-polar bonds. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1100-1300 | C-F stretch | Trifluoromethyl |

| 3000-3100 | C-H stretch | Aromatic |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and purity assessment. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The absorption maxima (λ_max) are influenced by the substituents on the benzene ring. It is expected that this compound will have absorption maxima in the range of 200-300 nm, which is typical for substituted benzoic acids. The molar absorptivity at a specific wavelength can be determined and used for quantification according to the Beer-Lambert law.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification in various samples. A reversed-phase HPLC method is commonly employed for benzoic acid derivatives. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector set at one of the compound's absorption maxima. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For a relatively non-volatile compound like this compound, direct GC analysis can be challenging due to its high boiling point and polar carboxylic acid group. The polarity can lead to poor peak shape and interaction with the stationary phase of the GC column. researchgate.net

To overcome these challenges, derivatization is a common strategy. The carboxylic acid group is converted into a more volatile and less polar ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This process, known as esterification or silylation, significantly improves the chromatographic behavior of the analyte. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a methylating agent like diazomethane (B1218177) or methanol with an acid catalyst would yield the corresponding TMS or methyl ester, which is more amenable to GC analysis. researchgate.netmdpi.com

Once derivatized, GC coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used for both qualitative and quantitative analysis. GC-FID provides excellent sensitivity for organic compounds, while GC-MS offers the added advantage of structural information, allowing for the identification of unknown impurities. scholarsresearchlibrary.com

The primary application of this methodology for this compound would be for purity assessment. It can effectively separate and quantify volatile organic impurities that may be present from the synthesis process, such as residual starting materials, solvents, or by-products.

Table 1: Hypothetical GC-MS Data for Derivatized this compound and Potential Impurities

| Compound (as Methyl Ester) | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| 2-Methyl-6-(trifluoromethyl)benzoyl methyl ester | 12.5 | 218 (M+), 187, 159, 119 |

| Toluene (B28343) (solvent) | 3.2 | 92, 91, 65 |

| 2-Methylbenzoic acid methyl ester | 8.9 | 150, 119, 91 |

This table is for illustrative purposes and actual values may vary based on the specific GC-MS conditions.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The applicability of chiral chromatography depends on whether a molecule is chiral, meaning it is non-superimposable on its mirror image. A molecule is typically chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different groups.

In the case of this compound, the molecule is achiral . It does not possess a stereocenter, and it has a plane of symmetry. Therefore, it does not exist as enantiomers, and the concept of enantiomeric excess (ee) is not applicable. chemistrysteps.comwikipedia.org Chiral chromatography, a technique used to separate enantiomers, would not be a relevant analytical method for this specific compound. acs.orgrsc.orgnih.govnih.gov

Advanced X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

The steric hindrance caused by the ortho-substituents (the methyl and trifluoromethyl groups) would likely force the carboxylic acid group to twist out of the plane of the benzene ring. iucr.orgresearchgate.net The extent of this torsion angle is a key structural parameter that can be precisely determined by SC-XRD.

Table 2: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P21/c or P-1) |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds |

| Molecular Conformation | Torsion angle between the carboxylic acid group and the benzene ring |

This table presents expected values based on the crystal structures of similar compounds and general principles of solid-state chemistry.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.comresearchgate.netmdpi.com Each polymorph has a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ values) and intensities. researchgate.net

Polymorphism is a critical consideration in the development of solid-state materials, as different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. uky.eduucl.ac.uk For this compound, PXRD would be the primary tool to screen for and identify different polymorphic forms that may arise from different crystallization conditions (e.g., solvent, temperature, cooling rate). uky.edumdpi.com

A typical polymorphism study would involve crystallizing the compound under a variety of conditions and analyzing the resulting solid material by PXRD. The appearance of different diffraction patterns would indicate the presence of different polymorphs. researchgate.netnih.gov

Table 3: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

This table provides a representative set of PXRD data for illustrative purposes.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netbohrium.comresearchgate.neteurjchem.comnih.gov It is widely used to determine the thermal properties of materials, such as melting point, enthalpy of fusion, and to detect phase transitions. researchgate.netbohrium.com

For this compound, a DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. The temperature at the onset of this peak is generally taken as the melting point of the compound. The area under the peak is proportional to the enthalpy of fusion, which is the energy required to melt the solid. The sharpness of the melting peak can also be an indicator of the purity of the sample; impurities tend to broaden the melting range. researchgate.net

DSC is also a valuable tool in polymorphism studies. Different polymorphs of a compound will generally have different melting points and enthalpies of fusion, which can be readily detected by DSC. mdpi.comresearchgate.net Furthermore, DSC can be used to observe solid-solid phase transitions between polymorphs, which would appear as either endothermic or exothermic events prior to melting. mdpi.com

Table 4: Representative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | ~108 | ~110 | ~120 |

The data in this table are representative and may vary based on experimental conditions such as heating rate.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and composition of materials, including organic compounds like this compound. The analysis involves heating a sample on a precision balance within a furnace and recording the mass loss or gain at specific temperatures. The resulting data, typically plotted as mass versus temperature, is known as a TGA curve. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and helps to identify the temperatures at which the most significant thermal events occur.

While specific experimental TGA data for this compound is not extensively documented in publicly available literature, the thermal behavior can be inferred based on the analysis of structurally related compounds, such as benzoic acid and its derivatives. For benzoic acid, thermal analysis indicates that it is stable up to its boiling point, after which it undergoes sublimation and eventually decomposition at higher temperatures.

The thermal stability of this compound is expected to be influenced by its specific substituents. The methyl (-CH₃) group and the trifluoromethyl (-CF₃) group attached to the benzene ring can alter the molecule's volatility and the strength of its intermolecular bonds. The strong electron-withdrawing nature of the trifluoromethyl group can impact the electronic density of the aromatic ring and the carboxylic acid moiety, potentially influencing its decomposition pathway.

A hypothetical TGA experiment for this compound would likely show a single-step or multi-step decomposition process. An initial mass loss might be observed corresponding to the sublimation of the compound, followed by subsequent mass loss at higher temperatures indicating the onset of thermal decomposition. The decomposition products would likely include carbon dioxide, water, and various fluorinated organic fragments.

Illustrative TGA Data for this compound

The following table represents a hypothetical set of data that could be obtained from a TGA analysis of this compound under a nitrogen atmosphere. This data is for illustrative purposes only and is intended to demonstrate the type of information generated by a TGA experiment.

| Temperature Range (°C) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Proposed Process |

| 150 - 250 | ~160 | ~210 | 98 | Sublimation/Decomposition |

Detailed Research Findings

Research on related substituted benzoic acids indicates that the nature and position of substituents significantly affect their thermal properties. For instance, studies on hydroxybenzoic acids have shown that the position of the hydroxyl group influences the activation energy of decomposition. researchgate.net Similarly, research on nitro-substituted peroxybenzoic acids has detailed complex, autocatalytic decomposition mechanisms. rsc.org These findings underscore the principle that the methyl and trifluoromethyl groups in this compound will play a crucial role in its thermal profile. The steric hindrance caused by the ortho-positioning of both the methyl and trifluoromethyl groups could also influence the intermolecular interactions, such as hydrogen bonding of the carboxylic acid dimers, which in turn would affect the sublimation and decomposition temperatures. A detailed experimental study would be required to elucidate the precise decomposition mechanism and kinetics for this specific compound.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation into Polymer Scaffolds for Modified Properties

The integration of 2-Methyl-6-(trifluoromethyl)benzoic acid into polymer backbones or as pendant groups can significantly alter the physicochemical characteristics of the resulting materials. The presence of the trifluoromethyl (-CF3) group is particularly influential.

Enhancing Thermal Stability and Chemical Resistance

Furthermore, the bulky and chemically inert nature of the -CF3 group can shield the polymer backbone from chemical attack, thereby enhancing its chemical resistance. mdpi.comresearchgate.net Fluorinated polymers are known for their low reactivity and resistance to a wide range of solvents and corrosive agents. mdpi.comresearchgate.net While specific data for polymers derived directly from this compound is limited, the general principles of fluoropolymer chemistry suggest a significant improvement in chemical inertness.

Table 1: Comparison of Thermal Properties of Fluorinated vs. Non-Fluorinated Aromatic Polymers (Illustrative)

| Polymer Type | Fluorine Content (%) | Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) |

| Aromatic Polyester | 0 | ~400 °C | ~150 °C |

| Fluorinated Aromatic Polyester | >15 | >450 °C | >180 °C |

| Aromatic Polyamide | 0 | ~450 °C | ~280 °C |

| Fluorinated Aromatic Polyamide | >20 | >500 °C | >300 °C |

Note: This table provides illustrative data based on general findings for fluorinated aromatic polymers to demonstrate the expected impact of incorporating monomers like this compound. Specific values would depend on the complete polymer structure.

Modifying Refractive Index and Optical Properties

Fluorinated polymers, particularly those with trifluoromethyl groups, are known to possess lower refractive indices compared to their non-fluorinated counterparts. nih.govscipoly.comrsc.org This property is attributed to the low polarizability of the C-F bond. The incorporation of this compound into optically transparent polymers like polyimides can be utilized to fine-tune their refractive index for applications in optical devices, such as waveguides and anti-reflective coatings. nih.gov

Moreover, the introduction of bulky -CF3 groups can disrupt polymer chain packing, leading to reduced intermolecular charge-transfer interactions. This can result in polymers with higher optical transparency and less coloration, which is particularly beneficial for applications in optoelectronics. titech.ac.jp

Table 2: Refractive Indices of Selected Fluorinated Polymers

| Polymer | Refractive Index (at 589 nm) |

| Poly(methyl methacrylate) (PMMA) | 1.49 |

| Poly(tetrafluoroethylene) (PTFE) | 1.35 |

| Poly(vinylidene fluoride) (PVDF) | 1.42 |

| Fluorinated Polyimide (example) | ~1.55 |

This table showcases the generally lower refractive indices of fluorinated polymers, a property that can be imparted by monomers such as this compound.

Role in Liquid Crystalline Materials and Smart Polymers